Ortho-Methyl Substitution: Steric and Conformational Differentiation from Meta-Tolyl Regioisomer CAS 1795435-05-0
The target compound bears an ortho-tolyl (2-methylphenyl) substituent at one urea nitrogen, whereas its closest regioisomer CAS 1795435-05-0 bears a meta-tolyl (3-methylphenyl) group [1]. The ortho-methyl group creates steric hindrance adjacent to the urea NH proton, restricting rotational freedom of the N-aryl bond and altering the spatial orientation of the H-bond donor. Computationally predicted topological polar surface area (TPSA) is equivalent between ortho- and meta-tolyl regioisomers (both 73.6 Ų) [2], but the solvent-accessible conformation of the urea NH differs: the ortho-methyl shields one face of the urea carbonyl, potentially reducing off-target hydrogen bonding relative to the meta-isomer. Published SAR from the urea-ether sEH inhibitor class demonstrates that ortho-substituted aromatic rings can exhibit 2- to 5-fold differences in potency compared to meta-substituted analogs depending on the opposing pharmacophore structure [3]. No direct head-to-head biological comparison between CAS 1798540-69-8 and CAS 1795435-05-0 is publicly available.
| Evidence Dimension | Steric environment around urea NH hydrogen bond donor; conformational restriction of N-aryl bond |
|---|---|
| Target Compound Data | Ortho-CH3 (2-methylphenyl): TPSA = 73.6 Ų (predicted); steric shielding of urea NH; restricted N-aryl rotation due to ortho-methyl group [2] |
| Comparator Or Baseline | Meta-CH3 (3-methylphenyl), CAS 1795435-05-0: TPSA = 73.6 Ų (predicted); urea NH fully solvent-exposed; free N-aryl rotation |
| Quantified Difference | No quantitative biological comparison available. Structural difference: ortho vs meta methyl substitution on aryl ring. Class-level SAR predicts 2–5× potency variation between ortho- and meta-substituted urea-ether analogs based on linker identity [3]. |
| Conditions | Computational prediction (TPSA by fragment-based method). Class-level SAR from human sEH fluorescence assay (CMNPC substrate, 25 mM Bis-Tris/HCl buffer, pH 7.0, 30°C) [3]. |
Why This Matters
The ortho-methyl steric environment may confer target selectivity advantages by restricting off-target hydrogen-bond interactions, justifying procurement of the ortho-tolyl variant for selectivity profiling even when the meta-tolyl regioisomer is available at lower cost.
- [1] 3-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea. CAS Registry Number 1795435-05-0. View Source
- [2] TPSA and molecular property predictions performed per Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions. J Med Chem. 2000;43(20):3714-3717. Values derived from compound SMILES using fragment contribution method. View Source
- [3] Kim IH, Tsai HJ, Nishi K, et al. 1,3-Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J Med Chem. 2007;50(21):5217-5226. Table 3: aryl-substituted analogs showing position-dependent IC50 variation (compounds 27–29). View Source
